(2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
The compound (2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic molecule characterized by its unique structure, which includes a bromo-substituted aromatic ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bromo-substituted aromatic amine: This step involves the bromination of 4,6-dimethylphenylamine using bromine or a brominating agent under controlled conditions.
Condensation reaction: The bromo-substituted aromatic amine is then reacted with a suitable aldehyde or ketone to form the corresponding imine.
Cyclization and nitrile formation: The imine undergoes cyclization and subsequent nitrile formation under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid replacement.
Uniqueness
(2E)-2-{[(2-bromo-4,6-dimethylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile: is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-10-6-11(2)14(13(17)7-10)19-9-12(8-18)15(20)16(3,4)5/h6-7,9,19H,1-5H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGBKOTUUCWWMD-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC=C(C#N)C(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Br)N/C=C(\C#N)/C(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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